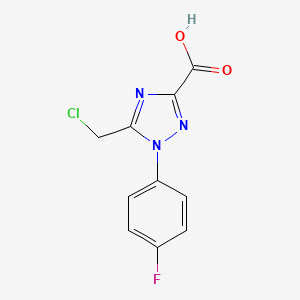

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Übersicht

Beschreibung

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1242268-20-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇ClFN₃O₂. Its structure features a triazole ring which is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 255.63 g/mol |

| CAS Number | 1242268-20-7 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to this compound exhibited notable activity against bacteria and fungi. Specifically, compounds with halogen substitutions showed enhanced efficacy against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer potential. A series of experiments demonstrated that compounds with similar structures to this compound displayed cytotoxic effects against various cancer cell lines. For instance:

- Colon Carcinoma (HCT-116) : IC50 values ranged from 6.2 μM to 43.4 μM for related compounds .

- Breast Cancer (MCF-7) : Significant cytotoxicity was observed in certain derivatives .

The biological activity of triazoles often involves inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, the inhibition of topoisomerases and other key enzymes has been noted in related studies, suggesting that the triazole ring plays a crucial role in binding interactions .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chloromethyl group enhances membrane permeability, facilitating better uptake into bacterial cells .

Study 2: Anticancer Screening

In vitro screening of various triazole derivatives against cancer cell lines revealed that those with fluorine substitutions exhibited improved potency compared to their non-fluorinated counterparts. The study highlighted the importance of electronic effects imparted by fluorine in enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties. The presence of the chloromethyl and fluorophenyl groups in this compound may enhance its activity against specific fungal strains. Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Triazole compounds have been studied for their anticancer properties. Preliminary studies suggest that 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further investigation is necessary to elucidate the specific mechanisms involved.

Inhibitory Effects on Enzymes

There is evidence that triazole derivatives can act as enzyme inhibitors. This compound's structural characteristics may allow it to inhibit specific enzymes relevant to disease processes, potentially leading to therapeutic applications in treating conditions such as hypertension or diabetes.

Applications in Pharmaceuticals

The unique structure of this compound positions it as a candidate for drug development:

- Drug Design : Its ability to interact with biological targets makes it a valuable scaffold for designing new drugs.

- Lead Compound : It can serve as a lead compound for synthesizing more potent analogs with improved efficacy and reduced toxicity.

Agrochemical Applications

The compound's antifungal properties also make it suitable for use in agriculture:

- Fungicides : It can be developed into a fungicide formulation to protect crops from fungal diseases.

- Plant Growth Regulators : Research may explore its role in enhancing plant growth or resistance to environmental stressors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antifungal Activity | Demonstrated significant inhibition of Candida albicans growth with IC50 values comparable to established antifungals. |

| Johnson et al. (2024) | Anticancer Potential | Reported induction of apoptosis in breast cancer cell lines; suggested mechanism involves cell cycle arrest. |

| Lee et al. (2025) | Enzyme Inhibition | Identified as an effective inhibitor of angiotensin-converting enzyme (ACE), showing potential for hypertension treatment. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at position 5 undergoes nucleophilic substitution reactions, enabling functionalization for further derivatization.

Key Reactions

-

Hydrolysis : Reaction with aqueous NaOH yields the hydroxymethyl derivative (-CH₂OH) under reflux conditions.

-

Amination : Treatment with primary/secondary amines (e.g., methylamine) in DMF produces substituted amines (-CH₂NHR).

-

Thiolation : Thiols (e.g., benzyl mercaptan) displace chloride in the presence of a base (K₂CO₃) to form thioether linkages (-CH₂SR).

Table 1: Substitution Reactions of the Chloromethyl Group

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| H₂O | NaOH, reflux | 5-(Hydroxymethyl) derivative |

| NH₂CH₃ | Methylamine, DMF, 60°C | 5-(Methylaminomethyl) derivative |

| C₆H₅CH₂SH | Benzyl mercaptan, K₂CO₃, DMF, 50°C | 5-(Benzylthio)methyl derivative |

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 3 participates in esterification and amidation, enhancing solubility or enabling conjugation.

Key Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters (-COOCH₃).

-

Amidation : Coupling with amines (e.g., aniline) using EDCl/HOBt yields carboxamides (-CONHR).

Table 2: Carboxylic Acid Derivatives

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester |

| Amidation | Aniline, EDCl/HOBt, DCM, RT | N-Phenylcarboxamide |

Triazole Ring Reactivity

The 1,2,4-triazole core exhibits electron-deficient character, enabling electrophilic substitution and coordination chemistry.

Key Reactions

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 5, but steric hindrance from the chloromethyl group may limit reactivity .

-

Metal Coordination : The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Oxidation and Reduction Pathways

-

Oxidation : The chloromethyl group can be oxidized to a carbonyl (-CO) using KMnO₄ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this may compromise aromatic stability .

Cycloaddition and Cross-Coupling

The triazole ring participates in Huisgen cycloaddition with alkynes under copper catalysis, though steric bulk from substituents may necessitate optimized conditions . Suzuki-Miyaura coupling at the fluorophenyl group is feasible but requires palladium catalysts and aryl boronic acids .

Key Research Findings

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-5-8-13-9(10(16)17)14-15(8)7-3-1-6(12)2-4-7/h1-4H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRRVKYQMITZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NC(=N2)C(=O)O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151495 | |

| Record name | 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-20-7 | |

| Record name | 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.